molecular formula C13H18N2O B15291284 1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol

1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol

Cat. No.: B15291284
M. Wt: 218.29 g/mol
InChI Key: DHTGHBBVDGTZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol is an organic compound that features two pyrrole rings attached to a central propane-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,3-dibromopropane as the alkylating agent, which reacts with 1-methyl-1H-pyrrole in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrrole rings can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.

Scientific Research Applications

1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the nature of the enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A structurally similar compound with a single pyrrole ring and an ethanone moiety.

    2-Acetyl-1-methylpyrrole: Another related compound with an acetyl group attached to the pyrrole ring.

Uniqueness

1,3-Bis(1-methyl-1H-pyrrol-2-yl)propan-2-ol is unique due to the presence of two pyrrole rings and a central propane-2-ol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1,3-bis(1-methylpyrrol-2-yl)propan-2-ol

InChI

InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3

InChI Key

DHTGHBBVDGTZGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC(CC2=CC=CN2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.